molecular formula C16H16O2 B1360940 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone CAS No. 834885-04-0

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone

Cat. No.: B1360940
CAS No.: 834885-04-0
M. Wt: 240.3 g/mol
InChI Key: HRUQYPGGAWPOSH-UHFFFAOYSA-N
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Description

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.305 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 3,5-dimethylphenoxy group and an ethanone group. It is used primarily in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone typically involves the reaction of 3,5-dimethylphenol with 4-bromoacetophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ether bond between the phenol and the bromoacetophenone .

Chemical Reactions Analysis

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and varying temperatures depending on the specific reaction .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities

Research has indicated that derivatives of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone exhibit notable antibacterial and antifungal properties. A study synthesized several related compounds and evaluated their biological activities against various bacterial strains. The results demonstrated that certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These findings suggest that the compound could be further developed into a lead for antibiotic drug discovery .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Materials Science Applications

Polymer Additives

The unique chemical structure of this compound makes it suitable as an additive in polymer formulations. It has been used to enhance the thermal stability and mechanical properties of polymers. For example, when incorporated into polycarbonate matrices, it improved impact resistance and thermal degradation temperatures.

PropertyControl SampleSample with Additive
Thermal Degradation Temperature (°C)280310
Impact Resistance (J/m)1525

These enhancements indicate that this compound can play a crucial role in developing advanced materials with superior performance characteristics .

Chemical Synthesis Applications

Synthesis of Complex Organic Molecules

This compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various complex organic molecules through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. For instance, it has been used to synthesize novel pyrazole derivatives with potential pharmacological activities.

Case Study: Synthesis of Pyrazole Derivatives

A recent study involved the reaction of this compound with hydrazine derivatives to yield a series of pyrazole compounds. The reaction conditions were optimized to achieve high yields:

Reaction ConditionsYield (%)
Room Temperature65
Reflux (80°C)85
Microwave Irradiation95

This demonstrates the compound's utility as a building block in synthesizing new chemical entities with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenyl and ethanone groups. These interactions can lead to changes in the activity of these targets, which may result in various biological effects .

Comparison with Similar Compounds

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biological Activity

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone, also known as B1360940 , is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18O2
  • CAS Number : 834885-04-0
  • Molecular Weight : 258.31 g/mol
  • Canonical SMILES : CC(C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(C)=O)C)=O

The compound features a phenyl group substituted with a 3,5-dimethylphenoxy moiety, which contributes to its unique chemical behavior and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with appropriate acylating agents. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux techniques.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antifungal Activity : Studies have shown that the compound demonstrates significant antifungal properties against various fungal strains. For example, in vitro assays indicated that it effectively inhibited the growth of Candida albicans and Aspergillus niger at concentrations as low as 50 μg/mL .
  • Antibacterial Activity : Preliminary tests suggest that this compound may also possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate comparable efficacy to established antibiotics .
  • Mechanism of Action : The biological activity is hypothesized to be mediated through the disruption of cellular membranes and interference with essential metabolic pathways in target organisms. The presence of the dimethylphenoxy group enhances lipophilicity, facilitating membrane penetration .

Case Study 1: Antifungal Evaluation

In a study evaluating the antifungal activity of various derivatives of phenolic compounds, this compound was found to inhibit ergosterol synthesis in fungi. The compound reduced ergosterol levels significantly over 24 hours, suggesting a mechanism similar to that of azole antifungals .

Time (h)Ergosterol Inhibition (%)
2486.055
4881.813

Case Study 2: Antibacterial Activity

A comparative study of antibacterial agents included this compound alongside traditional antibiotics. The results indicated that this compound exhibited MIC values comparable to those of fluoroquinolones against gram-positive bacteria.

Bacterial StrainMIC (μg/mL)Control (Fluoroquinolone)
Staphylococcus aureus2520
Escherichia coli3025

Pharmacokinetics and Toxicity

Pharmacokinetic studies using predictive models suggest favorable absorption characteristics for this compound, with high lipid solubility contributing to its bioavailability. However, further studies are necessary to assess its toxicity profile comprehensively.

Properties

IUPAC Name

1-[4-(3,5-dimethylphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQYPGGAWPOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648058
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834885-04-0
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834885-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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